molecular formula C6H14NSi B14549084 CID 12014921

CID 12014921

Cat. No.: B14549084
M. Wt: 128.27 g/mol
InChI Key: UNMRVELBQCLALA-UHFFFAOYSA-N
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Description

1-(Dimethylsilyl)pyrrolidine is an organosilicon compound that features a pyrrolidine ring substituted with a dimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dimethylsilyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: While specific industrial production methods for 1-(Dimethylsilyl)pyrrolidine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethylsilyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silyl-substituted amines.

    Substitution: Nucleophilic substitution reactions can occur at the silicon atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and organometallic compounds are employed in substitution reactions.

Major Products Formed:

    Oxidation: Silanol derivatives.

    Reduction: Silyl-substituted amines.

    Substitution: Various silyl-substituted pyrrolidine derivatives.

Scientific Research Applications

1-(Dimethylsilyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of silyl-protected amines and other functionalized compounds.

    Biology: The compound is explored for its potential in modifying biomolecules and studying silicon’s role in biological systems.

    Medicine: Research is ongoing to investigate its potential as a precursor for drug development and as a tool in medicinal chemistry.

    Industry: It is used in the production of advanced materials, including silicon-based polymers and coatings.

Mechanism of Action

The mechanism by which 1-(Dimethylsilyl)pyrrolidine exerts its effects is primarily through its ability to form stable silyl-protected intermediates. The dimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    Pyrrolidine: A simple cyclic secondary amine without the silyl substitution.

    Dimethylsilyl-substituted amines: Compounds with similar silyl groups but different amine backbones.

    Silyl-protected amines: A broader category of compounds where amines are protected by silyl groups.

Uniqueness: 1-(Dimethylsilyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the dimethylsilyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications.

Properties

InChI

InChI=1S/C6H14NSi/c1-8(2)7-5-3-4-6-7/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMRVELBQCLALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30810058
Record name 1-(Dimethylsilyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30810058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62281-51-0
Record name 1-(Dimethylsilyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30810058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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